molecular formula C8H7N3 B13964865 5H-Pyrimido[4,5-d]azepine CAS No. 32881-49-5

5H-Pyrimido[4,5-d]azepine

Cat. No.: B13964865
CAS No.: 32881-49-5
M. Wt: 145.16 g/mol
InChI Key: MVRUFZYNGWOTGR-UHFFFAOYSA-N
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Description

5H-Pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are of significant interest due to their diverse biological and medicinal properties. The structure of this compound consists of a pyrimidine ring fused to an azepine ring, creating a unique bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable azepine precursor. For instance, the reaction of a pyrimidine derivative with hydrazine hydrate can yield the hydrazino intermediate, which then undergoes an acid-catalyzed condensation reaction with an aldehyde to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .

Scientific Research Applications

5H-Pyrimido[4,5-d]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrimido[4,5-d]azepine involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives of this compound act as selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in regulating mood, appetite, and other CNS functions. The binding of the compound to this receptor triggers a cascade of intracellular signaling pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 5H-Pyrimido[4,5-d]azepine is unique due to its specific receptor binding properties and its potential as a CNS agent. Its structural features allow for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

32881-49-5

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5H-pyrimido[4,5-d]azepine

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2

InChI Key

MVRUFZYNGWOTGR-UHFFFAOYSA-N

Canonical SMILES

C1C=NC=CC2=NC=NC=C21

Origin of Product

United States

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